molecular formula C18H28N4O3S B4562852 1-acetyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-indolinesulfonamide

1-acetyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-indolinesulfonamide

Cat. No.: B4562852
M. Wt: 380.5 g/mol
InChI Key: QINKDIQECRSDEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-acetyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-indolinesulfonamide is a useful research compound. Its molecular formula is C18H28N4O3S and its molecular weight is 380.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.18821194 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cognitive Enhancement and Neurotransmitter Modulation

SB-399885 has been identified as a potent, selective 5-HT6 receptor antagonist with significant cognitive enhancing properties. Studies have demonstrated its ability to reverse scopolamine-induced deficits in rat novel object recognition paradigms and age-dependent deficits in water maze spatial learning in aged rats. These cognitive enhancements are attributed to increased extracellular acetylcholine levels in the rat medial prefrontal cortex, suggesting potential therapeutic utility in disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Antimicrobial and Antifungal Activities

Synthesis of New Pyrazoline and Pyrazole Derivatives : Compounds bearing benzenesulfonamide moieties have shown moderate to high antimicrobial and antifungal activity. These findings suggest the potential for developing new antimicrobial agents based on the structural motifs of sulfonamides (Hassan, 2013).

Anticonvulsant and Acetylcholinesterase Inhibition

Benzenesulfonamides as Carbonic Anhydrase Inhibitors : A study reported the development of novel benzenesulfonamide derivatives with potent inhibitory action against human carbonic anhydrase isoforms. Some derivatives displayed significant anticonvulsant activity, suggesting a dual function that could contribute to the treatment of neurological disorders, including epilepsy (Mishra et al., 2017).

Drug Discovery and Development

PRX-00023 , a novel, potent, and selective amidosulfonamide nonazapirone 5-HT1A agonist, represents a significant advancement in the treatment of anxiety and depression. Its discovery followed an integrated in silico 3D model-driven approach, showcasing the potential of computational methods in accelerating drug discovery timelines. This compound has reached Phase III clinical trials for generalized anxiety disorder (GAD), underscoring the therapeutic applications of such chemical entities in mental health (Becker et al., 2006).

Properties

IUPAC Name

1-acetyl-N-[3-(4-methylpiperazin-1-yl)propyl]-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3S/c1-15(23)22-9-6-16-14-17(4-5-18(16)22)26(24,25)19-7-3-8-21-12-10-20(2)11-13-21/h4-5,14,19H,3,6-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINKDIQECRSDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCCN3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-acetyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-indolinesulfonamide
Reactant of Route 2
Reactant of Route 2
1-acetyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-indolinesulfonamide
Reactant of Route 3
Reactant of Route 3
1-acetyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-indolinesulfonamide
Reactant of Route 4
Reactant of Route 4
1-acetyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-indolinesulfonamide
Reactant of Route 5
Reactant of Route 5
1-acetyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-indolinesulfonamide
Reactant of Route 6
Reactant of Route 6
1-acetyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-indolinesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.